molecular formula C27H24BrN3O2 B11624761 4-(4-bromophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

4-(4-bromophenyl)-2,6-dimethyl-N,N'-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

Cat. No.: B11624761
M. Wt: 502.4 g/mol
InChI Key: BHCIMQACNKUHPY-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a bromophenyl group, two dimethyl groups, and two diphenyl groups attached to a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific steps are as follows:

    Condensation Reaction: The starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and aniline, are mixed in ethanol.

    Cyclization: The mixture is heated under reflux conditions to promote cyclization, forming the dihydropyridine ring.

    Amidation: The resulting dihydropyridine intermediate is then reacted with diphenylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Pharmacology: The compound is investigated for its potential anti-inflammatory and analgesic properties.

    Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets:

    Calcium Channels: The compound can inhibit calcium channels, reducing calcium influx into cells and thereby exerting its effects on cardiovascular function.

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: A dihydropyridine calcium channel blocker used in the treatment of angina and hypertension.

Uniqueness

4-(4-bromophenyl)-2,6-dimethyl-N,N’-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide is unique due to the presence of the bromophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also contribute to its distinct pharmacological profile compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C27H24BrN3O2

Molecular Weight

502.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2,6-dimethyl-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C27H24BrN3O2/c1-17-23(26(32)30-21-9-5-3-6-10-21)25(19-13-15-20(28)16-14-19)24(18(2)29-17)27(33)31-22-11-7-4-8-12-22/h3-16,25,29H,1-2H3,(H,30,32)(H,31,33)

InChI Key

BHCIMQACNKUHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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